Introduction: The Strategic Importance of 2-Bromo-9,10-diphenylanthracene
Introduction: The Strategic Importance of 2-Bromo-9,10-diphenylanthracene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-9,10-diphenylanthracene
In the landscape of advanced materials science and organic electronics, 2-Bromo-9,10-diphenylanthracene (2-Br-DPA) has emerged as a pivotal molecular building block.[1][2] Its utility stems from a unique combination of a highly fluorescent 9,10-diphenylanthracene (DPA) core and a strategically placed, reactive bromine handle. The DPA core is renowned for its exceptional photophysical properties, including high quantum yields and deep blue emission, making it a foundational chromophore for Organic Light-Emitting Diodes (OLEDs).[3][4] The bromine atom at the 2-position provides a versatile site for synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions.[1] This allows for the precise tuning of the molecule's electronic and physical properties, enabling the rational design of next-generation emitters, host materials, and fluorescent probes.[1]
This guide provides an in-depth analysis of the core chemical properties of 2-Br-DPA, offering field-proven insights for researchers in materials science and drug development. We will explore its synthesis, structural characteristics, photophysical and electrochemical behavior, and its critical role as a precursor in the development of high-performance organic materials.
Core Molecular Profile and Physical Characteristics
Understanding the fundamental physical properties of 2-Br-DPA is the first step in its effective application. These characteristics govern its solubility, purification, and processing in both laboratory and device fabrication settings.
Chemical Identity
The structure consists of a central anthracene ring system with phenyl groups at the 9 and 10 positions and a bromine atom at the 2-position.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-9,10-diphenylanthracene | [5][6] |
| CAS Number | 201731-79-5 | [1][5][7] |
| Molecular Formula | C₂₈H₁₉Br (PubChem: C₂₆H₁₇Br)¹ | [1][5] |
| Molecular Weight | 433.36 g/mol (PubChem: 409.3 g/mol )¹ | [1][5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | [5] |
¹Note: Discrepancies in molecular formula and weight exist across sources. The formula C₂₈H₁₉Br and weight 433.36 g/mol appear to be the most commonly cited for this specific CAS number.[1]
Physical Properties
2-Br-DPA is typically a white to light-yellow crystalline powder.[1] Its large, nonpolar aromatic structure dictates its solubility, rendering it insoluble in water but soluble in various organic solvents like chloroform, dichloromethane, and toluene.[1] This solubility profile is crucial for its use in solution-phase reactions and solution-processable device fabrication techniques.
| Property | Value | Source |
| Melting Point | 263-265 °C | [1] |
| Appearance | White or light yellow crystalline powder | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, toluene, dichloromethane | [1] |
Synthesis and Functionalization
The synthetic accessibility of 2-Br-DPA is key to its widespread use. The most common and direct method involves the electrophilic bromination of the parent 9,10-diphenylanthracene (DPA).
Core Synthesis: Electrophilic Bromination
The rationale behind this approach is the high electron density of the anthracene core, which makes it susceptible to electrophilic attack. The substitution occurs preferentially at the 2-position due to the directing effects of the existing phenyl groups and the overall electronic distribution of the anthracene system.
Caption: General workflow for the synthesis of 2-Br-DPA.
Experimental Protocol: Synthesis of 2-Bromo-9,10-diphenylanthracene
-
Dissolution: Dissolve 9,10-diphenylanthracene in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Reagent Addition: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine (Br₂), to the reaction mixture at room temperature. The reaction should be performed in the dark to prevent light-induced side reactions.
-
Catalysis (Optional): The addition of a catalytic amount of iron or copper powder can facilitate the reaction.[1]
-
Reaction Monitoring: Stir the mixture vigorously.[8] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final white/light-yellow solid.
Role as a Synthetic Intermediate
The true value of 2-Br-DPA lies in the reactivity of its C-Br bond. This site serves as a versatile anchor for introducing a wide range of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the extension of the π-conjugated system and the attachment of electron-donating or electron-withdrawing groups to fine-tune the material's optoelectronic properties for specific applications.[9][10]
Caption: 2-Br-DPA as a versatile intermediate for advanced materials.
Electronic and Photophysical Properties
The electronic structure of 2-Br-DPA is central to its function in optoelectronic devices. The introduction of a bromine atom subtly modulates the properties of the parent DPA core.
Spectroscopic Analysis (UV-Visible Absorption and Fluorescence)
The parent DPA molecule is known for its strong absorption in the near-UV region and intense blue fluorescence with a high quantum yield, often approaching 1.0 in non-polar solvents.[11] The absorption spectrum typically shows characteristic vibronic structures between 350 and 400 nm, while the emission is centered around 400-450 nm.[11][12]
The bromo-substitution at the 2-position is expected to cause minor shifts in the absorption and emission spectra (a slight red-shift) due to its electron-withdrawing nature and the heavy-atom effect. More significantly, the heavy bromine atom can enhance intersystem crossing, which may slightly decrease the fluorescence quantum yield compared to the parent DPA. However, the core DPA chromophore retains its fundamental blue-emitting character.[7]
| Property | 9,10-Diphenylanthracene (DPA) | 2-Bromo-9,10-diphenylanthracene |
| Absorption Maxima (λₘₐₓ) | ~350-400 nm (in cyclohexane)[11] | Expected to be similar, with a slight red-shift |
| Emission Maxima (λₑₘ) | ~400-450 nm (in cyclohexane)[11] | Strong blue fluorescence expected[7] |
| Fluorescence Quantum Yield (ΦF) | ~1.0 (in cyclohexane)[11] | Expected to be high, but potentially lower than DPA |
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical behavior of 2-Br-DPA determines its charge injection and transport capabilities in a device. These properties are defined by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These can be investigated experimentally using techniques like Cyclic Voltammetry (CV) and computationally through methods like Density Functional Theory (DFT).[9][13]
DFT studies show that adding a bromine atom to the DPA core influences these energy levels. The halogen's inductive electron-withdrawing effect tends to lower both the HOMO and LUMO energy levels.[13] This stabilization can improve air stability and alter the charge injection barriers from adjacent layers in an OLED. The HOMO-LUMO gap, which dictates the emission color, is also slightly affected.
A theoretical investigation using DFT (B3LYP/6–31+G(d) basis set) provided the following comparison:[13]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 9,10-Diphenylanthracene | -5.63 | -1.98 | 3.65 |
| 2-Bromo-9,10-diphenylanthracene | -5.74 | -2.14 | 3.60 |
Caption: HOMO/LUMO energy levels of DPA vs. 2-Br-DPA.[13]
This data illustrates that bromination lowers both frontier orbitals, making the molecule more resistant to oxidation (a lower HOMO) and slightly easier to reduce (a lower LUMO). This is a critical insight for designing charge transport and injection layers in electronic devices.
Applications in Organic Electronics and Beyond
The primary application of 2-Br-DPA is as a versatile building block for OLED materials.[1] Its derivatives are used to create highly efficient and stable blue emitters and host materials, which are critical for full-color displays and solid-state lighting.[3] The ability to functionalize the 2-position allows for the attachment of charge-transporting moieties or groups that prevent molecular aggregation, thereby improving device performance and lifetime.
Beyond OLEDs, its derivatives are utilized in the synthesis of:
-
Fluorescent Dyes: For applications in sensing and bio-imaging.[1]
-
Polymers: Incorporation into conjugated polymers for applications in organic electronics.[1]
-
Pharmaceutical Intermediates: It serves as a precursor in the synthesis of more complex molecules with potential biological activity.[1]
Conclusion
2-Bromo-9,10-diphenylanthracene is more than just a chemical compound; it is a strategic platform for molecular engineering. Its robust and highly fluorescent DPA core provides an excellent photophysical foundation, while the reactive bromine site offers a gateway for extensive synthetic modification. By understanding its fundamental properties—from its physical characteristics and synthesis to its nuanced electronic and photophysical behavior—researchers can effectively leverage this molecule to design and create novel materials that push the boundaries of organic electronics, materials science, and drug development.
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